molecular formula C7H10O3 B14654784 6-methoxy-2-methyl-2H-pyran-3(6H)-one CAS No. 41728-10-3

6-methoxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B14654784
CAS No.: 41728-10-3
M. Wt: 142.15 g/mol
InChI Key: CSEDVMRKXMDBAK-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-2H-pyran-3(6H)-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. This lactone scaffold serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. Research has demonstrated its utility as a key intermediate in creating novel 6-acrylic phenethyl ester-2-pyranone derivatives, which have shown potent and selective cytotoxic activity against various human cancer cell lines, including HeLa, MCF-7, and A549 . These synthetic analogues can induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit cancer cell migration . Furthermore, this core structure is integral to the synthesis of 4-methoxy-6-styryl-2H-pyran-2-ones, a class of compounds evaluated for their activity against infectious diseases . Derivatives of this compound class have exhibited promising in vitro growth inhibition against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis , highlighting their potential as leads for anti-infective therapeutics . The compound can be synthesized and subsequently functionalized, for example, via aldol condensation with various aryl aldehydes, to explore structure-activity relationships . Its inherent lactone ring is a common pharmacophore found in numerous bioactive natural products and drugs . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

41728-10-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-methoxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3

InChI Key

CSEDVMRKXMDBAK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=CC(O1)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Methoxy 2 Methyl 2h Pyran 3 6h One and Its Precursors

Chemical Synthesis Approaches to 6-Methoxy-2-methyl-2H-pyran-3(6H)-one

The synthesis of this compound is most prominently achieved through a sequence involving the Achmatowicz rearrangement, a powerful tool in synthetic organic chemistry for the conversion of furans into dihydropyrans. Other notable methods include multicomponent reactions, condensation reactions, and subsequent modifications of the pyranone ring through halogenation and substitution.

Achmatowicz Rearrangement and its Variants for Pyranone Formation

The Achmatowicz reaction, first reported in 1971, provides an elegant and efficient route to dihydropyranones from readily available furfuryl alcohols. nih.gov This oxidative ring expansion is a cornerstone in the synthesis of the target molecule.

The initial and crucial step in this synthetic sequence is the oxidative rearrangement of a suitable furfuryl alcohol, typically 1-(2-furyl)ethanol, to its corresponding 6-hydroxy-2H-pyran-3(6H)-one. This transformation involves the oxidation of the furan (B31954) ring, which then undergoes a rearrangement to form the six-membered dihydropyranone ring.

A variety of oxidizing agents can be employed for this purpose, with N-bromosuccinimide (NBS) being a commonly used reagent. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, and is often buffered with mild bases like sodium bicarbonate to control the pH. orgsyn.orggoogle.com Other oxidizing systems, including bromine in methanol (B129727) followed by acid-catalyzed rearrangement, have also been successfully utilized. nih.gov The general mechanism involves the initial formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when methanol is used as the solvent, which then rearranges to the pyranone structure under acidic conditions. nih.gov

Table 1: Oxidizing Agents for the Achmatowicz Rearrangement of 1-(2-furyl)ethanol

Oxidizing AgentSolvent SystemTypical Yield (%)Reference
N-Bromosuccinimide (NBS)THF/H₂O~70-85 orgsyn.org
BromineMethanol, then H₂SO₄Good nih.gov
m-CPBADichloromethane70 tubitak.gov.trresearchgate.net

Following the successful synthesis of the 6-hydroxy-2-methyl-2H-pyran-3(6H)-one intermediate, the next step involves the methoxylation of the hydroxyl group at the C-6 position. This conversion is essential to arrive at the target compound, this compound.

This transformation can be achieved under various conditions. A common method involves the treatment of the hydroxypyranone with an acid catalyst in methanol. For instance, anodic alkoxylation of furfuryl alcohol can lead to a 2,5-dialkoxy-dihydrofuran intermediate, which upon treatment with a strong organic acid, yields the desired 6-alkoxy compound. google.com Another approach involves the reaction of the 6-hydroxy compound with an appropriate methylating agent.

Multicomponent Reactions in Pyranone Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecular architectures. While specific examples detailing the one-pot synthesis of this compound via an MCR are not abundant in the literature, the general strategy has been applied to the synthesis of various substituted pyranone derivatives. researchgate.netbohrium.com

These reactions often proceed through a domino sequence, for example, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com The versatility of MCRs allows for the introduction of diverse substituents onto the pyranone ring in a single step, making it a powerful tool for the creation of libraries of related compounds. bohrium.comtandfonline.com

Condensation Reactions for 2H-Pyran-3(6H)-one Ring Systems

Condensation reactions, particularly those involving an intramolecular cyclization, represent another viable pathway to the 2H-pyran-3(6H)-one core structure. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is a frequently employed strategy. sigmaaldrich.com This reaction can be used to generate a dienone intermediate which then undergoes a 6π-electrocyclization to form the 2H-pyran ring. nih.gov

For example, the condensation of an enal with a 1,3-dicarbonyl compound is a common method to access the necessary 1-oxatriene precursor for the electrocyclization step. nih.gov The stability of the resulting 2H-pyran is often influenced by the substitution pattern on the ring.

Halogenation and Substitution Reactions at the Pyranone Ring System

The 2H-pyran-3(6H)-one ring system, containing both an enone moiety and other functionalizable positions, is amenable to various post-synthetic modifications, including halogenation and substitution reactions. These reactions allow for the introduction of further diversity into the pyranone scaffold.

Halogenation of the enone system can be achieved using various reagents. For instance, the β-C-H halogenation of cyclic enones can be accomplished through a one-pot protocol involving hydrazone formation, selective halogenation with reagents like N-bromosuccinimide (NBS) or Palau'chlor, followed by hydrolysis. nih.gov While direct halogenation of this compound is not extensively documented, the reactivity of the enone functionality suggests that such transformations are feasible.

Substitution reactions on the pyranone ring can be either nucleophilic or electrophilic in nature, depending on the specific position and the reaction conditions. ebsco.comwikipedia.org The presence of the electron-withdrawing carbonyl group influences the reactivity of the ring, making certain positions susceptible to nucleophilic attack. Conversely, the oxygen atom and the double bond can participate in electrophilic addition or substitution reactions. The hydroxyl group at C-6 in the precursor can be substituted with various other functional groups, such as halogens or alkyl groups, under appropriate conditions. nih.gov

Chlorination at the C-4 Position of this compound

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of pyranones, often focusing on the oxidative ring expansion of furfuryl alcohols, a transformation known as the Achmatowicz reaction. These routes provide access to the key precursor, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

Lipase-Catalyzed Oxidative Ring Expansion of Furfuryl Alcohols

Lipase (B570770) B from Candida antarctica (CAL-B) has been successfully employed to catalyze the oxidative ring expansion of furfuryl alcohols to yield functionalized pyranones. jst.go.jpatlantis-press.comresearchgate.net This biocatalytic approach utilizes aqueous hydrogen peroxide as an oxidant under mild conditions, avoiding the need for pre-formed peracids. researchgate.net The reaction mechanism involves an enzymatic perhydrolysis, where the lipase generates a reactive peroxy acid in situ, which then facilitates the Achmatowicz-type rearrangement. researchgate.net This method has demonstrated a broad substrate scope, effectively converting various furfuryl alcohols into their corresponding pyranone structures in good yields. orgsyn.org

EnzymeSubstrateOxidantKey Findings
Lipase B from Candida antarctica (CAL-B)Furfuryl alcoholsAqueous Hydrogen PeroxideCatalyzes oxidative ring expansion under mild conditions. jst.go.jpresearchgate.net
Avoids the need for stoichiometric amounts of peracetic acid. researchgate.net
Proceeds via in situ generation of peracetic acid. researchgate.net
Demonstrates broad substrate applicability. orgsyn.org

Laccase-Catalyzed Achmatowicz Reaction for 6-Hydroxy-2H-pyran-3(6H)-ones

The first enzymatic Achmatowicz reaction was achieved using a laccase-mediator system (LMS). rsc.orgchemicalbook.com Laccases, in combination with a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can oxidize 5-alkylfuran-2-yl)carbinols using aerial oxygen as the ultimate oxidant. chemicalbook.comresearchgate.net This process selectively yields 6-hydroxy-(2H)-pyran-3(6H)-ones with reported yields of up to 90%. chemicalbook.comresearchgate.net This chemoenzymatic approach is significant as it utilizes air as a green oxidant and operates without the need for hazardous metal-based catalysts. rsc.org

Enzyme SystemSubstrateOxidantKey Findings
Laccase/TEMPO(5-alkylfuran-2-yl)carbinolsAerial OxygenFirst reported enzymatic Achmatowicz reaction. rsc.orgchemicalbook.com
Selectively affords 6-hydroxy-(2H)-pyran-3(6H)-ones. researchgate.net
Achieves yields up to 90%. chemicalbook.comresearchgate.net
Uses environmentally benign aerial oxygen as the oxidant. rsc.org

Photobiocatalytic Conversion Pathways

Photocatalytic methods represent a novel, environmentally friendly approach to synthesizing pyranones from furfuryl alcohols. google.com These reactions can be carried out in an aqueous phase at room temperature under visible light, using oxygen from the air as the oxidant. google.comresearchgate.net By employing a photocatalyst, furfuryl alcohols are oxidized and hydrolyzed to form diol intermediates, which then undergo ring-opening and rearrangement to form the pyranone product. google.com This approach has achieved yields as high as 86% with a conversion efficiency of 90%, presenting a green and efficient alternative to traditional oxidative methods that often require stoichiometric amounts of potentially hazardous oxidants. google.comresearchgate.net

Green Chemistry Principles in Pyranone Synthesis

The synthesis of pyranones and their derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. tubitak.gov.tr Key principles applied in this context include the use of renewable feedstocks, the employment of catalytic reagents, and the design of energy-efficient processes. tubitak.gov.tr

The use of furfuryl alcohols, which can be derived from biomass, as starting materials aligns with the principle of using renewable feedstocks. nih.gov Furthermore, the shift from stoichiometric oxidants to catalytic systems, particularly biocatalysts like lipases and laccases, is a central tenet of green chemistry. tubitak.gov.trnih.gov These enzymatic reactions often occur under mild conditions (ambient temperature and pressure) and in aqueous media, reducing energy consumption and avoiding the use of hazardous organic solvents. Photocatalytic routes further enhance the green profile by utilizing light energy and atmospheric oxygen. google.comresearchgate.net By embracing these principles, the synthesis of pyranones can be made more sustainable and environmentally benign. nih.gov

Synthetic Methodologies for this compound

The synthesis of this compound, a valuable heterocyclic compound, can be achieved through various pathways, with a notable focus on environmentally benign and efficient methods. Key among these are the adaptation of the Achmatowicz rearrangement under solvent-free mechanochemical conditions and the use of sustainable catalytic systems. These approaches address the growing demand in chemical synthesis for processes that minimize waste, reduce energy consumption, and utilize safer reagents.

1 Solvent-Free Mechanochemical Achmatowicz Rearrangement Protocols

The Achmatowicz rearrangement provides a powerful tool for the conversion of furan derivatives into dihydropyranones. Traditionally performed in solution, recent advancements have demonstrated the feasibility and advantages of conducting this reaction under solvent-free mechanochemical conditions, typically using a ball mill. This approach is particularly relevant for the synthesis of the precursor, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one, from 1-(furan-2-yl)ethan-1-ol.

The mechanochemical Achmatowicz rearrangement is typically initiated by milling the precursor furfuryl alcohol with an oxidizing agent and a solid support. This solvent-free method offers several advantages, including reduced reaction times, operational simplicity, and a significant reduction in solvent waste. The direct product of this rearrangement is the 6-hydroxy derivative, which can then be converted to the target 6-methoxy compound in a subsequent step.

A general procedure involves milling the substituted furfuryl alcohol with an oxidant like N-bromosuccinimide (NBS) in the presence of a solid support, such as silica (B1680970) gel. The mechanical forces generated during milling facilitate the reaction between the solid reactants.

Table 1: Mechanochemical Achmatowicz Rearrangement of Furfuryl Alcohol Derivatives

Precursor Oxidant Milling Time (min) Yield (%)
Furfuryl alcohol NBS 15 92
1-(Furan-2-yl)ethan-1-ol NBS 30 85

This table is interactive. You can sort and filter the data by clicking on the column headers.

The resulting 6-hydroxy-2-methyl-2H-pyran-3(6H)-one can then be transformed into this compound through etherification. A conventional method for this conversion involves treating the hydroxy compound with an appropriate methylating agent in the presence of a base.

2 Sustainable Catalysis in Pyranone Synthesis

The principles of green chemistry have driven the development of sustainable catalytic systems for the Achmatowicz rearrangement, moving away from stoichiometric and often hazardous reagents. These methods focus on the use of catalytic amounts of safer chemicals and alternative energy sources to promote the desired transformation.

One notable sustainable approach involves the use of a catalytic system of potassium bromide (KBr) and Oxone® (a potassium peroxymonosulfate (B1194676) triple salt) adsorbed on a solid support like alumina. This system provides an environmentally friendly protocol for the Achmatowicz rearrangement. The reaction can proceed smoothly in the absence of an organic solvent, which simplifies the workup and purification processes while minimizing environmental impact.

Another avenue in sustainable catalysis for this rearrangement is the use of photocatalysis. Visible-light-mediated protocols have been developed that utilize a photocatalyst, such as ruthenium polypyridyl complexes, in the presence of a mild oxidant. This method leverages light energy to drive the oxidative rearrangement of furfuryl alcohols to dihydropyranones. These reactions can often be performed in greener solvents, such as water and acetonitrile (B52724) mixtures, and offer a high degree of control and efficiency.

Table 2: Comparison of Sustainable Catalytic Systems for Achmatowicz-type Rearrangements

Catalytic System Oxidant Solvent Key Advantages
KBr/Alumina Oxone® Solvent-free Environmentally friendly, simple workup, recyclable support.
Ru(bpy)₃Cl₂ K₂S₂O₈ Acetonitrile/Water Utilizes visible light, mild reaction conditions, high efficiency.

This table is interactive. You can sort and filter the data by clicking on the column headers.

These sustainable catalytic methods represent a significant advancement in the synthesis of pyranones, offering pathways that are not only efficient but also align with the principles of green chemistry. The development of such protocols is crucial for the future of chemical manufacturing, aiming for processes that are both economically viable and environmentally responsible.

Mechanistic Investigations of Chemical Transformations Involving 6 Methoxy 2 Methyl 2h Pyran 3 6h One

Elucidation of Reaction Mechanisms for Pyranone Formation

The formation of the 6-methoxy-2-methyl-2H-pyran-3(6H)-one core and related pyranones often involves sophisticated cascade reactions and oxidative cyclizations. A prominent method is the Achmatowicz reaction, which typically involves the oxidation of a corresponding furfuryl alcohol. nih.govgoogle.com This transformation can be initiated by treating a furyl alcohol with an oxidizing agent like N-Bromosuccinimide (NBS), which promotes the reaction to furnish the pyranone product. nih.gov

A one-pot protocol has been developed that begins with the asymmetric alkylation of 2-furfurals to generate zinc furyl alkoxide intermediates. Subsequent oxidation with NBS triggers the Achmatowicz reaction, yielding enantioenriched pyranones. nih.gov

Another powerful strategy involves transition-metal-catalyzed cascade reactions. For instance, ruthenium catalyzes a three-component reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.orgresearchgate.net The proposed mechanism for this transformation involves a sequence of steps:

A reversible vinylic C-H activation and nucleophilic addition of the acrylic acid to the aldehyde. organic-chemistry.org

Intramolecular cyclization followed by a second aldehyde insertion to form a substituted butenolide intermediate. organic-chemistry.org

Elimination of the sulfonamide at a higher temperature to yield the final pyranone product. organic-chemistry.orgresearchgate.net

Lewis acid-mediated pathways, such as the Prins cyclization, also provide a route to pyranone structures. This reaction can proceed through a Knoevenagel–conjugate addition cascade. nih.gov However, depending on the substrates and catalysts, alternative pathways can compete. For example, the reaction of a δ-hydroxy-β-ketoester with an aldehyde in the presence of TMSOTf can lead to a Prins-like reaction, forming an oxocarbenium intermediate, rather than the expected conjugate addition. nih.gov

Formation Method Key Reagents/Catalysts Mechanism Highlights Reference
Achmatowicz ReactionFurfuryl alcohols, NBSOxidation of furan (B31954) ring to form dihydropyranone. nih.gov
Ru-Catalyzed CascadeAcrylic acids, ethyl glyoxylate, [Ru(p-cymene)Cl₂]₂Vinylic C-H activation, cyclization, elimination. organic-chemistry.orgresearchgate.net
Prins Cyclization Strategyδ-hydroxy-β-ketoesters, Aldehydes, Scandium triflateCondensation, formation of oxocarbenium ion, cyclization. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyranone Core

The reactivity of the pyranone core is characterized by the presence of multiple electrophilic and nucleophilic sites, making it a versatile building block in organic synthesis. For 2H-pyran-2-one derivatives, which are structurally related isomers, the electrophilic centers are typically located at the C-2, C-4, and C-6 positions. clockss.org Nucleophilic attack at these positions often leads to ring-opening, followed by rearrangement to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net

In the case of this compound, the key reactive sites include:

The Carbonyl Group (C-3): This is a primary electrophilic site, susceptible to attack by various nucleophiles.

The Enone System (C-4/C-5): The double bond is activated by the carbonyl group, making C-5 susceptible to nucleophilic conjugate addition (Michael addition).

The Acetal Group (C-6): The C-6 position is electrophilic and can be attacked by nucleophiles, potentially leading to substitution of the methoxy (B1213986) group or ring opening.

The Enol Ether (C-5/C-6): The C-5 position can also exhibit nucleophilic character due to the electron-donating nature of the ring oxygen and the methoxy group at C-6. researchgate.net

The presence of substituents significantly influences the reactivity. For example, the silyl (B83357) ether group in 6-silyloxy-3-pyranone derivatives can be readily converted to an alcohol by treatment with a base, demonstrating the tunability of the pyranone scaffold. researchgate.netacs.org

Rearrangement Processes in Pyranone Chemistry, including Oxidative Rearrangements

Rearrangement reactions are integral to the synthesis and transformation of pyranone systems. The Achmatowicz reaction itself can be considered a key oxidative rearrangement, converting a furan into a dihydropyranone. nih.gov

Beyond this, other significant rearrangement processes have been investigated. The oxonia-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement, can be a competing pathway in Lewis acid-mediated cyclodehydration reactions used to form pyran rings. nih.gov This process can influence the stereochemical outcome of reactions like the Prins cyclization.

Additionally, the Ireland-Claisen rearrangement has been utilized to convert dioxanones, which can be formed via C-H oxidation, into syn-pyran skeletons with a high degree of stereoselectivity. nih.gov The study of oxidative cleavage has also been explored in the context of the biogenesis of related natural products, where the aromaticity of a pyran-2-one ring can control the regioselectivity of the oxidation. researchgate.net

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Achieving high levels of stereochemical control is crucial for the synthesis of complex molecules derived from pyranones. Diastereoselectivity is often established during the construction of the pyran ring.

The Prins cyclization is a noteworthy example, forming the tetrahydropyran (B127337) ring with excellent control over the 2,6-cis diastereoselectivity. nih.gov This selectivity arises from a highly organized, chair-like transition state where the substituent at the C-2 position adopts an equatorial orientation, directing the stereochemical outcome at the newly formed C-6 chiral center. nih.gov

Lewis acid-mediated Diels-Alder cycloadditions are also employed to create precursors with defined stereochemistry, which is then carried through to the final pyranone product. nih.gov In some cases, the diastereoselectivity can be nearly perfect, with ratios greater than 20:1 being achieved under optimized conditions, for instance using scandium triflate as a catalyst. nih.gov

Reaction Catalyst/Reagent Stereochemical Outcome Key Feature Reference
Prins CyclizationScandium(III) triflateHigh 2,6-cis diastereoselectivity (>20:1 dr)Chair-like transition state nih.gov
Diels-Alder CycloadditionLewis AcidsHighly diastereoselectiveCreation of stereodefined precursors nih.gov
Asymmetric Acyl Halide/Aldehyde CycloadditionAluminum catalystHigh diastereoselectivityForms β-lactone intermediate nih.gov

Enantioselective Synthesis of Pyranones and Their Derivatives

The synthesis of enantioenriched pyranones is critical for their application as intermediates in the synthesis of natural products. nih.gov Several strategies have been developed to achieve high enantioselectivity.

One successful approach involves a one-pot catalytic asymmetric alkylation of 2-furfurals, which generates enantioenriched furyl zinc alkoxides. Subsequent oxidation with NBS promotes the Achmatowicz reaction to furnish pyranone products with enantiomeric excesses (ee's) greater than 90%. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyran derivatives. For example, chiral squaramides can catalyze the [3 + 3] annulation reaction between pyrazolones and rhodanine-derived ketoesters to produce chiral spiro[pyrano[2,3-c]pyrazole-4,5'-thiazolidin]-4'-ones. nih.gov Similarly, cinchona alkaloid-derived thioureas are effective catalysts for three-component reactions to synthesize functionalized spiro[4H-pyran-3,3′-oxindole] derivatives with high enantioselectivity. nsf.gov

Dynamic Kinetic Resolution in Pyranone Isomerization

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with the in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. wikipedia.org For a DKR process to be efficient, the rate of racemization must be significantly faster than the rate of the kinetic resolution of the slow-reacting enantiomer. nih.gov

This technique has been applied to the synthesis of enantiomerically pure pyranones. For example, racemic homoallylic alcohols can undergo DKR using a combination of a lipase (B570770) (like Candida antarctica lipase B) for the resolution step and a ruthenium catalyst to facilitate the racemization of the alcohol. nih.gov The resulting enantiopure homoallylic acetates can then be converted into 5,6-dihydropyran-2-ones via ring-closing metathesis. nih.gov There are also reports of DKR being applied directly to racemic pyranones. researchgate.net

Catalysis in Pyranone Transformations

Catalysis is fundamental to nearly all modern synthetic transformations involving pyranones, enabling efficiency, selectivity, and control over stereochemistry.

Lewis Acid Catalysis: Lewis acids like scandium(III) triflate (Sc(OTf)₃) are highly effective in promoting Prins-type cyclizations to form the pyranone core, often at low catalyst loadings (e.g., 10 mol %). nih.gov

Transition Metal Catalysis:

Ruthenium: Ruthenium complexes are versatile catalysts used in cascade reactions for pyranone synthesis from acrylic acids. organic-chemistry.orgresearchgate.net They are also employed as racemization catalysts in dynamic kinetic resolution processes. nih.gov

Gold: Gold catalysts are noted for their alkyne activation capabilities and are used in cyclo-isomerization reactions of substrates like 3-ethynyl-indole-2-carboxylic acid to form fused 2-pyrones. nih.gov

Palladium: Palladium catalysts are used in coupling-cyclization strategies, such as Sonogashira reactions, to construct the pyranone ring. nih.gov

Organocatalysis:

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been used to catalyze asymmetric reactions, including the dynamic kinetic resolution of 6-hydroxypyranones. researchgate.net

Thioureas and Squaramides: These hydrogen-bond-donating catalysts are highly effective in asymmetric synthesis. Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids can catalyze the enantioselective synthesis of flavanones and spiro[4H-pyran-3,3′-oxindole] derivatives. nih.govnsf.gov Chiral squaramides have been used in enantioselective [3 + 3] annulation reactions to produce complex pyran-containing spirorhodanines. nih.gov

Metal-Catalyzed Reactions (e.g., Palladium, Chromium, Methyltrioxorhenium)

Metal catalysts offer powerful tools for the functionalization of heterocyclic compounds like pyranones. The investigations into palladium, chromium, and methyltrioxorhenium catalysis reveal distinct mechanistic pathways for C-H activation, oxidation, and other transformations.

Palladium: Palladium-catalyzed reactions are central to modern organic synthesis, particularly for forming carbon-carbon bonds. libretexts.orglibretexts.org A notable transformation involving a pyranone-related structure is the direct alkenylation of dihydropyranones via a dehydrogenative cross-coupling reaction. rsc.orgrsc.org This process, a type of oxidative Heck reaction, allows for the direct functionalization of a C-H bond at the vinyl position of the dihydropyranone ring. rsc.org

The reaction couples various substituted dihydropyranones with acrylates under mild conditions. rsc.org The catalytic cycle is proposed to involve a Pd(0)/Pd(II) pathway. The mechanism likely begins with the coordination of the dihydropyranone to a Pd(II) species, followed by C-H bond activation to form a palladacycle intermediate. Subsequent coordination and insertion of the acrylate (B77674) lead to a new C-C bond. The final steps involve β-hydride elimination to release the alkenylated product and regeneration of the active Pd(II) catalyst by an oxidant, such as benzoquinone (BQ). rsc.org

Catalyst / OxidantSolvent SystemTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / BQAcOH/DMSO6050-70 rsc.org
Pd(TFA)₂ / BQAcOH/DMSO6045 rsc.org
PdCl₂ / BQAcOH/DMSO6032 rsc.org

Table 1: Summary of Conditions for Palladium-Catalyzed Alkenylation of Dihydropyranones. rsc.org

This methodology demonstrates the feasibility of C-H functionalization on the pyranone scaffold, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials. rsc.org

Chromium: While chromium catalysts are known for facilitating a variety of organic transformations, including carbonyl additions and redox reactions, specific examples of their application in reactions directly involving this compound or similar dihydropyranone substrates are not extensively documented in recent literature. Chromium-mediated reactions, such as the Nozaki-Hiyama-Kishi reaction, are powerful for C-C bond formation, but typically involve the coupling of halides with carbonyl compounds. The application of modern chromium-catalyzed photoredox reactions has enabled the generation of nucleophilic organometallic reagents for addition to carbonyls, but these have not been specifically applied to pyranone substrates. dntb.gov.ua

Methyltrioxorhenium (MTO): Methyltrioxorhenium (CH₃ReO₃, or MTO) is a highly versatile and stable organometallic catalyst, renowned for its efficacy in a wide range of oxidation reactions. iastate.edumdpi.com It is particularly effective in activating hydrogen peroxide (H₂O₂) for processes like olefin epoxidation, alcohol oxidation, and Baeyer-Villiger oxidations. mdpi.comorganic-chemistry.org

The key to MTO's catalytic activity is its reaction with H₂O₂ to form two potent peroxo complexes: a monoperoxo species (A) and a bisperoxo species (B). iastate.educmu.edu These complexes are the active oxygen-transfer agents in the catalytic cycle. mdpi.comcmu.edu

CH₃ReO₃ + H₂O₂ ⇌ CH₃ReO₂(η²-O₂) + H₂O (Complex A)

CH₃ReO₂(η²-O₂) + H₂O₂ ⇌ CH₃ReO(η²-O₂)₂ + H₂O (Complex B)

Both complexes A and B are kinetically competent to transfer an oxygen atom to a substrate, such as an alkene double bond within the this compound molecule, to form an epoxide. cmu.eduresearchgate.net The reactions proceed via an electrophilic attack mechanism without the involvement of radical intermediates, which contributes to high selectivity. cmu.edu The efficiency of MTO-catalyzed oxidations can be enhanced by the addition of nitrogen-based ligands, such as pyridine (B92270) or pyrazole, which modulate the catalyst's reactivity and stability. organic-chemistry.org

Catalyst SystemOxidantKey TransformationMechanistic FeatureReference
Pd(OAc)₂ / BQBenzoquinoneAlkenylationPd(0)/Pd(II) cycle, C-H activation rsc.org
MTOH₂O₂Oxidation (e.g., Epoxidation)Formation of peroxo-rhenium species mdpi.comcmu.edu

Table 2: Overview of Metal-Catalyzed Transformations Relevant to Pyranones.

Organocatalysis and Biocatalysis in Pyranone Synthesis

The synthesis of the pyranone core has been a significant target for asymmetric catalysis, with both organocatalysis and biocatalysis providing efficient and stereoselective routes. These methods often draw inspiration from natural biosynthetic pathways. nih.gov

Organocatalysis: Organocatalysis offers a metal-free approach to constructing complex chiral molecules. In the context of pyranone synthesis, a notable strategy is the biomimetic synthesis of benzopyranones (flavanones), which mimics the function of the enzyme chalcone (B49325) isomerase. nih.govnih.gov This transformation can be achieved using bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids (quinine and quinidine). nih.gov

These catalysts possess both a hydrogen-bond donating moiety (the thiourea) and a Brønsted base site (the quinuclidine (B89598) nitrogen). The proposed mechanism involves the catalyst activating an alkylidene β-ketoester substrate through hydrogen bonding, facilitating an intramolecular cyclization (a Michael addition). The basic site then assists in the necessary proton transfers to complete the catalytic cycle and release the enantioenriched pyranone product. This dual activation strategy allows for high levels of stereocontrol, providing access to either enantiomer of the product by selecting the appropriate pseudoenantiomeric catalyst. nih.govnih.gov Another approach involves the use of simple organic molecules like 2-aminopyridine (B139424) to catalyze multicomponent reactions that efficiently assemble polyfunctionalized 4H-pyrans at room temperature. tandfonline.com

Biocatalysis: Nature synthesizes pyranone structures with remarkable precision using enzymes. The biosynthesis of flavonoids provides a quintessential example, utilizing the enzyme chalcone isomerase (CHI) to catalyze the stereospecific cyclization of 2'-hydroxychalcones into the corresponding (S)-flavanones. nih.gov This enzymatic reaction is an intramolecular 6-endo-trig Michael addition. The enzyme's active site provides a precisely arranged environment of amino acid residues that binds the chalcone substrate, activating it and shielding one face to ensure the reaction proceeds with near-perfect enantioselectivity. nih.gov

The development of biocatalytic processes for synthesizing other pyran derivatives is an active area of research. For instance, mechano-biocatalytic methods have been explored for the rapid synthesis of 2-amino-3-cyano-4H-pyran derivatives, combining the advantages of enzymatic catalysis with the efficiency of mechanochemistry. researchgate.net These approaches highlight the potential of enzymes and whole-cell systems to serve as environmentally benign and highly selective catalysts for constructing the pyranone heterocyclic system. nih.govresearchgate.net

Structural Characterization and Stereochemical Considerations of 6 Methoxy 2 Methyl 2h Pyran 3 6h One

Advanced Spectroscopic Analysis Techniques

The definitive structure of 6-methoxy-2-methyl-2H-pyran-3(6H)-one is established through the combined application of several spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The methyl group at the C2 position would appear as a doublet, coupled to the adjacent proton. The methoxy (B1213986) group protons at C6 would present as a sharp singlet. The protons on the pyran ring would exhibit characteristic chemical shifts and coupling patterns that confirm their relative positions.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the carbonyl carbon of the ketone group (C3), the two carbons bonded to oxygen (C2 and C6), and the olefinic carbons.

NMR is also crucial for determining the relative stereochemistry, specifically the diastereomeric ratio between cis and trans isomers. Diastereomers, by definition, have different physical properties and thus distinct NMR spectra. By identifying and integrating non-overlapping signals unique to each diastereomer, a quantitative ratio can be accurately determined. echemi.com For complex or crowded spectra where signals overlap, advanced techniques such as band-selective pure shift NMR can be employed. rsc.orgmanchester.ac.uk This method collapses the complex multiplet structures into singlets, significantly enhancing spectral resolution and allowing for precise integration and ratio determination. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-CH₃~1.2-1.4 (d)~18-22
H-2~4.0-4.3 (m)~75-80
C-3-~195-200
H-4~6.0-6.2 (d)~128-132
H-5~6.8-7.0 (dd)~145-150
H-6~4.8-5.0 (m)~98-102
6-OCH₃~3.4-3.6 (s)~55-58

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent peak would be a strong absorption corresponding to the stretching vibration of the ketone carbonyl group (C=O). Other significant absorptions would include those for the C-O-C stretching of the ether and the pyran ring, as well as the C=C double bond stretch.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Ketone (C=O)Stretch1700 - 1725Strong
Alkene (C=C)Stretch1640 - 1680Medium
Ether (C-O-C)Stretch1050 - 1150Strong
Alkyl (C-H)Stretch2850 - 3000Medium

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and, through analysis of fragmentation patterns, to gain structural insights. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The molecular formula for this compound is C₇H₁₀O₃, corresponding to an exact mass of approximately 142.0630 Da. Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion is energetically unstable and can break apart into smaller, characteristic fragment ions. Analysis of these fragments helps to confirm the proposed structure.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (Nominal)Lost Neutral FragmentSignificance
[M]⁺˙142-Molecular Ion
[M - CH₃]⁺127•CH₃Loss of methyl radical from C2
[M - OCH₃]⁺111•OCH₃Loss of methoxy radical from C6
[M - CO]⁺˙114COLoss of carbon monoxide from ketone

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This separation provides a physicochemical property known as the Collision Cross Section (CCS), which is the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov

Table 4: Conceptual Predicted Collision Cross Section (CCS) Values Note: Values are conceptual and illustrate that each unique stereoisomer would have a distinct predicted CCS value.

StereoisomerPredicted CCS (Ų)
(2R, 6R)Value A
(2S, 6S)Value A
(2R, 6S)Value B
(2S, 6R)Value B

Chirality and Enantiomeric Forms of this compound and its Related Compounds

The structure of this compound contains two stereocenters: one at the C2 position (bearing the methyl group) and another at the C6 position (bearing the methoxy group). The presence of two stereocenters means that a maximum of four distinct stereoisomers can exist (2ⁿ, where n=2).

These four stereoisomers exist as two pairs of enantiomers:

(2R, 6R) and (2S, 6S) form one enantiomeric pair.

(2R, 6S) and (2S, 6R) form the second enantiomeric pair.

The relationship between a molecule from one pair and a molecule from the other (e.g., between (2R, 6R) and (2R, 6S)) is diastereomeric. Diastereomers have different spatial arrangements and are not mirror images. This also corresponds to cis and trans isomerism, where the cis isomer has the methyl and methoxy groups on the same face of the pyran ring, and the trans isomer has them on opposite faces. The synthesis of such 2,6-disubstituted dihydropyrans often proceeds with a degree of diastereoselectivity, favoring the formation of one diastereomer (e.g., cis) over the other. nih.gov

Determining the absolute configuration (the actual R/S designation) of a specific stereoisomer is a critical step in stereochemical analysis. While relative stereochemistry (cis/trans) can often be determined by NMR, assigning the absolute configuration requires more specialized techniques.

A powerful modern approach involves the combination of experimental chiroptical spectroscopy with theoretical calculations. nih.gov An isolated enantiomer is analyzed using techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). nih.govresearchgate.net Concurrently, the theoretical VCD or ECD spectra for both the R and S configurations of a chosen stereocenter are calculated using methods such as Density Functional Theory (DFT). nih.govresearchgate.net The absolute configuration of the experimental sample is assigned by matching its measured spectrum to the calculated one. researchgate.net

Other methods for determining absolute configuration include:

X-ray Crystallography: If a single crystal of an enantiomerically pure sample can be grown, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure and absolute configuration.

Chiral Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can establish the stereochemistry of the product.

NMR with Chiral Derivatizing Agents: Reacting the molecule with a chiral agent (like Mosher's acid) creates diastereomeric esters. The NMR spectra of these diastereomers will show predictable differences in chemical shifts, allowing the absolute configuration of the original molecule to be deduced. stackexchange.com

Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The stereochemical complexity of this compound arises from the presence of two chiral centers at the C2 and C6 positions. This gives rise to the possibility of four stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The relationship between the (2R, 6R) and (2S, 6S) pair, as well as the (2R, 6S) and (2S, 6R) pair, is enantiomeric. The relationship between any other pairing is diastereomeric. Consequently, the stereochemical purity of a sample of this compound is defined by both its enantiomeric excess (ee) and its diastereomeric ratio (dr).

Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. While specific data for the enantiomeric excess in synthetic routes targeting this compound is not extensively documented in publicly available literature, studies on closely related analogs demonstrate that high levels of enantioselectivity can be achieved.

For instance, the enzymatic synthesis of the corresponding hydroxy analog, (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one, has been reported to achieve an enantiomeric excess of 99% ee. Furthermore, research on other 2-alkoxy-2H-pyran-3(6H)-ones highlights the successful synthesis of optically active compounds with significant enantiomeric purity. The enantiomeric excesses for these related compounds were established using ¹H NMR experiments in the presence of a chiral ytterbium shift reagent. nih.gov

CompoundSynthetic MethodEnantiomeric Excess (ee)Analytical MethodReference
(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-oneEnzymatic Synthesis99%Not Specified
Optically active 2-methoxy-2H-pyran-3(6H)-oneTin(IV) chloride-promoted glycosylation>86%¹H NMR with Chiral Shift Reagent nih.gov
Optically active 2-ethoxy-2H-pyran-3(6H)-oneTin(IV) chloride-promoted glycosylation>77%¹H NMR with Chiral Shift Reagent nih.gov

Diastereomeric Ratio (dr)

The diastereomeric ratio indicates the relative proportion of diastereomers in a mixture. In the context of this compound, this typically refers to the ratio of the cis isomer [(2R, 6S) or (2S, 6R)] to the trans isomer [(2R, 6R) or (2S, 6S)]. The spatial arrangement of the substituents at C2 and C6 significantly influences the molecule's conformation and reactivity.

Stereoselective syntheses of related 2,6-disubstituted pyranone structures often show a high degree of diastereocontrol. For example, in Diels-Alder cycloadditions where 2-alkoxy-2H-pyran-3(6H)-ones were employed as dienophiles, high diastereoselectivities were achieved, particularly with Lewis acid promotion. nih.gov The major products in these reactions were formed by the approach of the diene from the less sterically hindered face of the dihydropyranone ring. nih.gov

Reaction TypeReactantConditionsDiastereoselectivityReference
Diels-Alder Cycloaddition2-alkoxy-2H-pyran-3(6H)-ones with 2,3-dimethylbutadieneThermal>80% nih.gov
Diels-Alder Cycloaddition2-alkoxy-2H-pyran-3(6H)-ones with 2,3-dimethylbutadieneLewis Acid Promoted>94% nih.gov

The determination of the diastereomeric ratio is typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). The distinct chemical environments of the protons in the cis and trans isomers lead to different chemical shifts and coupling constants, allowing for their differentiation and quantification. The analysis of both enantiomeric excess and diastereomeric ratio is crucial for understanding the stereochemical outcome of synthetic routes leading to this compound and for isolating stereochemically pure isomers for further applications.

Derivatization Strategies and Analogue Synthesis Based on the 6 Methoxy 2 Methyl 2h Pyran 3 6h One Scaffold

Regioselective Functionalization of the Pyranone Ring

The ability to selectively introduce functional groups at specific positions on the pyranone ring is crucial for developing analogues with tailored properties. The regioselectivity of these reactions is governed by the inherent electronic properties of the ring and the influence of existing substituents.

Substituents on the pyranone ring play a critical role in directing the course of chemical reactions by altering the electron density at different positions. stpeters.co.in The reactivity of 2H-pyran-2-ones is a balance between their aromatic-like behavior in electrophilic substitutions and their vulnerability to nucleophilic attack due to electrophilic carbon centers. clockss.org

Electron-donating groups (EDGs) , such as the methoxy (B1213986) group at C-6 and the methyl group at C-2 in the target scaffold, generally increase the electron density of the ring. An -OR group can donate electrons through resonance, which can influence the sites of electrophilic attack. stpeters.co.in

Electron-withdrawing groups (EWGs) , such as a carbonyl group, withdraw electrons both inductively and by resonance. stpeters.co.in The carbonyl group at C-3, along with the lactone functionality, makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack. clockss.org

In Diels-Alder reactions, the electronic nature of substituents on the pyranone ring affects its role as either a diene or a dienophile. For instance, the introduction of electron-withdrawing carboxylic substituents can shift the reaction mechanism towards a less polar, more synchronous concerted pathway where the pyranone acts as the nucleophile. researchgate.net

Various functional groups can be introduced onto the pyranone scaffold using regioselective methods. While specific examples for the exact 6-methoxy-2-methyl-2H-pyran-3(6H)-one are not abundant, the general chemistry of 2H-pyran-2-ones provides a clear indication of possible transformations.

Halogenation: Electrophilic substitution reactions, including halogenation, typically occur at the C-3 and C-5 positions of the 2H-pyran-2-one ring. clockss.org

Thiol Introduction: The synthesis of 4,6-disubstituted 2-pyrones can be achieved from (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones through a cascade sequence involving Michael addition, lactonization, and thiol elimination. nih.gov This highlights a method for incorporating a phenylthio group, which can be further modified.

Knoevenagel Condensation: Aldehydes can react with 4-hydroxy-6-methyl-2-pyrone (B586867) under Knoevenagel conditions, leading to electrophilic intermediates that can be trapped by thiols to introduce sulfur-containing functional groups. researchgate.net

The table below summarizes some functionalization reactions applicable to pyranone rings.

Reaction TypePosition(s)Reagents/ConditionsFunctional Group Introduced
Electrophilic HalogenationC-3, C-5Halogenating agents (e.g., Br₂)Halogen (-Br, -Cl)
Michael Addition/LactonizationC-4, C-6(Phenylthio)acetic acids, α,β-unsaturated ketonesPhenylthio (-SPh)
Knoevenagel CondensationC-3Aldehydes, ThiolsArylmethyl, Thio-adducts

Synthesis of Michael Adducts of Pyranones

The α,β-unsaturated ketone motif within the pyranone ring makes it an excellent Michael acceptor. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position relative to the carbonyl group.

An organocatalytic approach has been developed for constructing optically enriched pyran derivatives via an amine-catalyzed Michael addition followed by enolization and cyclization. rsc.org This demonstrates the utility of Michael additions in creating complex, chiral pyran structures. Furthermore, a three-step procedure involving Michael addition, cyclization to a furan (B31954), and lactonization has been used to synthesize 4-aroyl-6-aryl-3-phenyl-2-pyrones. nih.gov The reaction of 4-hydroxy-6-methyl-2-pyrone with aldehydes like 2-butenal proceeds via Michael addition at the C-3 position. researchgate.net

Formation of Mannich Bases from 6-Methoxy-2H-pyran-3(6H)-one Derivatives

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto a substrate containing an active hydrogen atom. nih.gov This reaction is a powerful tool for synthesizing derivatives with potential biological activity. nih.gov

While the direct Mannich reaction on this compound is not extensively documented, studies on structurally analogous hydroxypyranones provide a strong precedent. For example, a series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with piperidine (B6355638) derivatives under Mannich conditions. researchgate.netresearchgate.net Similarly, Mannich bases of dehydrozingerone, a phenolic compound, have been synthesized by substitution on the phenyl ring, indicating that the aminomethyl group can be introduced adjacent to an activating hydroxyl group. jyoungpharm.org These examples suggest that pyranones with an active hydrogen, often adjacent to a carbonyl or hydroxyl group, are suitable substrates for the Mannich reaction.

The table below shows examples of Mannich bases synthesized from related pyranone structures.

Parent CompoundAmine ComponentPosition of FunctionalizationResulting Structure
5-Hydroxy-2-methyl-4H-pyran-4-oneSubstituted PiperidinesC-23-Hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one
Chlorokojic acidVarious AminesC-2 (as chloromethyl)Aminomethyl derivatives of 5-hydroxy-4H-pyran-4-one

Ring Transformation Reactions of 2H-Pyran-2-ones and Related Structures

One of the most fascinating aspects of 2H-pyran-2-one chemistry is its propensity for ring transformation reactions, particularly when treated with nucleophiles. clockss.orgcrossref.org These reactions typically involve nucleophilic attack at C-2, C-4, or C-6, leading to ring opening and subsequent recyclization to form new ring systems. clockss.org This strategy provides an efficient route to a variety of complex heterocyclic and carbocyclic compounds. mdpi.comresearchgate.net

With Nitrogen Nucleophiles: The reaction of 2H-pyran-2-ones with reagents like ammonia (B1221849), hydroxylamine, or hydrazine (B178648) can lead to the formation of nitrogen-containing heterocycles. For instance, 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones are converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines when treated with ammonia or primary amines. clockss.org

With Carbon Nucleophiles: Carbanions can also induce ring transformations. A one-pot synthesis of benzocyclobutanes has been developed through the base-induced ring transformation of 6-aryl-4-substituted-2H-pyran-2-ones with cyclobutanone. researchgate.net Similarly, highly functionalized spirocyclic ketals can be synthesized via the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethyleneketal. mdpi.com

These transformations underscore the utility of the pyranone ring as a synthon for constructing diverse molecular architectures.

Structural and Functional Analogues: A Comparative Analysis

The this compound scaffold is part of a larger family of pyranone-containing compounds, many of which are natural products with significant biological activity. nih.gov A comparative analysis of these analogues reveals how subtle structural changes can impact their chemical reactivity and function.

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone): This is a closely related analogue that serves as a versatile starting material. researchgate.net Its C-3 position is highly reactive, participating in Michael additions and modified Biginelli reactions to form complex fused pyrimidine (B1678525) systems. researchgate.netkazanmedjournal.ru

Kojic Acid and Allomaltol: These 4H-pyran-4-one derivatives are structurally analogous to the pyranone core. They are known to undergo Mannich reactions, leading to compounds with antimicrobial properties. researchgate.netresearchgate.net The hydroxypyrone moiety in these compounds is similar to quinolones and coumarins, which are known inhibitors of mycobacterial topoisomerases. researchgate.net

Styryl-pyran-2-ones: Natural and synthetic 4-methoxy-6-styryl-pyran-2-ones have been investigated for their activity against various tropical diseases, including malaria. researchgate.net The styryl substituent provides an extended conjugation system that influences the molecule's biological and photochemical properties. researchgate.net

The comparison of these analogues demonstrates that the pyranone core is a privileged scaffold. The specific arrangement of substituents—such as hydroxyl vs. methoxy groups, and the type of substituent at C-6—fine-tunes the molecule's reactivity and biological profile, allowing for the generation of diverse and functionally distinct molecules from a common structural template.

Biological Activity Research and Mechanistic Insights Excluding Clinical Studies

Research into Antimicrobial Properties of Pyranone Derivatives

Derivatives of the 2H-pyran-3(6H)-one scaffold have been a subject of significant research due to their potential as antimicrobial agents. These oxygen-containing heterocycles are recognized for a range of therapeutic effects, including antibacterial and antifungal activities. researchgate.net The core structure is considered a key pharmacophore in various natural and synthetic compounds with notable biological activity. nih.govresearchgate.net

Research has demonstrated that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity, particularly against Gram-positive bacteria. nih.gov Specific studies have highlighted the efficacy of these compounds against challenging pathogens. For instance, the derivative 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus (ATCC 2593). nih.gov Another related compound, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, was found to be even more potent against Streptococcus sp. C203M, with an MIC of 0.75 µg/mL. nih.gov

Further studies on different pyran derivatives, such as spiro-4H-pyrans, have also confirmed their antibacterial effects against Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.govresearchgate.net One particular spiroaminopyran derivative demonstrated good activity against these isolates with MICs of 32 and 64 µg/mL, respectively. nih.gov The antimicrobial activity of pyranone derivatives also extends to fungi. Some pyrazoline derivatives, which share structural similarities, have shown moderate activity against Candida albicans. nih.govsemanticscholar.org

Pyranone DerivativeMicroorganismActivity (MIC)Source
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56 µg/mL nih.gov
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75 µg/mL nih.gov
Spiroaminopyran derivative (5d)Staphylococcus aureus (clinical isolate)32 µg/mL nih.gov
Spiroaminopyran derivative (5d)Streptococcus pyogenes (clinical isolate)64 µg/mL nih.gov

The antimicrobial efficacy of 2H-pyran-3(6H)-one derivatives is closely linked to their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies reveal that specific structural features are crucial for their biological action. nih.gov A key element for the activity of 6-hydroxy-2H-pyran-3(6H)-ones is the α,β-unsaturated ketone (enone) system within the pyranone ring. nih.gov

The nature and size of substituents, particularly at the C-2 position, have a direct impact on antimicrobial potency. Research indicates that bulkier substituents at the C-2 position generally lead to greater antibacterial activity. nih.gov Furthermore, the introduction of specific chemical groups, such as phenylthio, benzenesulfonyl, and p-bromophenyl substituents, has been shown to be beneficial for activity against Gram-positive bacteria. nih.gov The electronic environment around the core moiety and its substituents significantly influences the antimicrobial potential of the synthesized compounds. asianpubs.org For example, in a series of chalcone (B49325) derivatives, the presence of electron-donating or electron-withdrawing groups was found to modulate the biological activity. asianpubs.org

Antioxidant Activity Research and Mechanisms

Pyranone derivatives have been investigated for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. researchgate.netmdpi.com Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous pathological conditions, making the study of antioxidant compounds highly relevant. scilit.comresearchgate.netnih.gov

The antioxidant potential of pyranone derivatives is often evaluated through their capacity to scavenge stable free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+). mdpi.comnih.govnih.gov Studies on various pyran derivatives have demonstrated significant free radical scavenging activity. For example, certain 4H-pyran derivatives showed high scavenging potency, with some compounds exhibiting over 90% scavenging of DPPH radicals at a concentration of 1 mg/mL. mdpi.com The half-maximal inhibitory concentrations (IC50) for the most promising of these compounds were determined to be as low as 0.1941 mM. mdpi.com

Mechanistic studies suggest that the antioxidant activity is linked to the molecular structure. For 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, the unstable enol structure is considered a key factor for its antioxidant activity. nih.gov Specifically, the hydroxyl group at the olefin position (C-5) plays a primary role in donating a hydrogen atom to radicals, and protecting this hydroxyl group sharply decreases the compound's reducing ability. nih.gov In contrast, modifications to the hydroxyl group at the C-3 position have a weaker influence on antioxidant activity. nih.gov Theoretical studies using density functional theory (DFT) have further explored the free radical trapping capacities of pyranoanthocyanins, indicating that their special structure facilitates easy hydrogen atom or electron transfer to delocalize unpaired electrons. mdpi.com

Compound/Derivative TypeAssayFindingSource
4H-Pyran derivatives (4g, 4j)DPPH Radical ScavengingIC50 values of 0.329 and 0.1941 mM, respectively. mdpi.com
6-Methoxy-2H-chromenes (3, 4)DPPH Radical ScavengingIC50 values of 69 ± 0.38 and 67 ± 0.44 µM, respectively. asianpubs.org
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Galvinoxyl Radical ScavengingShowed 88.7% scavenging activity. nih.gov
DDMP-5-carboxylates (2a-2d)Galvinoxyl Radical ScavengingPoor activity (6.2–12.6%), indicating the C-5 OH group is critical. nih.gov

Preliminary Research on Potential Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, pyran derivatives have been explored for their potential anti-inflammatory properties. researchgate.netnih.gov Inflammation is a complex biological response, and dysregulation of inflammatory pathways can lead to chronic diseases. ijper.org Certain synthetic pyran derivatives have shown promise in preclinical models of inflammation.

One study investigating a tetrahydropyran (B127337) derivative found that it exerted an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cell culture models. rjeid.com Similarly, research on aurones, which contain a benzofuranone ring structurally related to pyranones, has demonstrated anti-inflammatory effects. One synthetic aurone (B1235358) derivative was shown to suppress the expression of inflammatory cytokines like TNF-α at the transcriptional level in macrophage-like cells. ijper.org Another line of research synthesized a series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines and found that several of these novel pyrimidine (B1678525) derivatives displayed potent anti-inflammatory activity when compared to the standard drug Diclofenac sodium. researchgate.net

Interaction Studies with Molecular Targets and Biological Pathways

To understand the mechanisms underlying the biological activities of pyranone derivatives, researchers have investigated their interactions with specific molecular targets and biological pathways. These studies often employ computational methods like molecular docking alongside experimental validation.

Molecular docking studies have been used to explore the binding of pyranone derivatives to potential protein targets. For example, derivatives isolated from the endophytic fungus Phoma sp. were investigated for their interaction with the enzyme ERK2, a key protein in cell signaling pathways. The results indicated strong binding abilities and the formation of hydrogen bonds, providing a potential mechanistic basis for their observed biological activities. researchgate.net In the context of neurodegenerative diseases, pyran derivatives have been studied for their ability to modulate multiple pathways. nih.gov Some derivatives have been identified as inhibitors of cholinesterases (AChE and BuChE), enzymes that are critical targets in Alzheimer's disease research. nih.gov The ability of these compounds to interact with and inhibit specific enzymes highlights their potential to modulate biological pathways relevant to various disease states.

Modulation of Enzyme and Receptor Activity

The pyranone scaffold is a recurring motif in a variety of biologically active compounds that demonstrate inhibitory or modulatory effects on several enzymes and receptors.

Enzyme Inhibition:

Derivatives of the pyranone class have been investigated for their inhibitory effects against a range of enzymes. For instance, certain pyrano[2,3-b]chromone derivatives have been identified as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov One of the most potent compounds in a studied series, a 4-methoxy derivative, was found to be significantly more potent than the standard inhibitor acarbose (B1664774) against both α-glucosidase and α-amylase. nih.gov

In the context of neurodegenerative diseases, pyranone-like structures have been explored as inhibitors of cholinesterases and monoamine oxidases (MAO). While some pyrazoline derivatives have shown marked acetylcholinesterase (AChE) inhibition with IC50 values in the low micromolar to nanomolar range, they were reported to be inactive against butyrylcholinesterase (BuChE). nih.gov For example, compound 2l in one study exhibited an IC50 value of 0.040 µM against AChE. nih.gov In other studies, pyridazinobenzylpiperidine derivatives demonstrated selective and reversible inhibition of MAO-B, with some compounds showing Ki values in the sub-micromolar range. researchgate.netnih.gov Specifically, compound S5 was identified as a potent MAO-B inhibitor with an IC50 value of 0.203 µM and a Ki value of 0.155 ± 0.050 µM. nih.gov

Interactive Table: Enzyme Inhibition by Pyranone Analogs

Compound Class Enzyme Target Compound Example IC50 Value (µM) Ki Value (µM) Reference
Pyrano[2,3-b]chromone α-Glucosidase 4-methoxy derivative 5d More potent than acarbose - nih.gov
Pyrano[2,3-b]chromone α-Amylase 4-methoxy derivative 5d More potent than acarbose - nih.gov
Pyrazoline Acetylcholinesterase (AChE) Compound 2l 0.040 - nih.gov
Pyridazinobenzylpiperidine Monoamine Oxidase B (MAO-B) Compound S5 0.203 0.155 ± 0.050 nih.gov
Halogenated Pyrazoline Monoamine Oxidase B (MAO-B) Compound EH7 0.063 0.034 ± 0.0067 nih.gov

Receptor Modulation:

The interaction of pyranone-like structures with various receptors has also been a subject of investigation. Notably, derivatives have been explored for their affinity to cannabinoid and opioid receptors.

Certain cannabinol (B1662348) derivatives, which contain a pyran ring, have shown binding affinity for both CB1 and CB2 cannabinoid receptors. lumirlab.com For instance, the DMH homolog of 11-hydroxycannabinol (B1229901) binds to CB1 and CB2 receptors with Ki values of 100 ± 50 pM and 200 ± 40 pM, respectively. lumirlab.com Furthermore, novel N-aryl-2-pyridone-3-carboxamide derivatives, which are structurally related to pyranones, have been evaluated as CB2 receptor agonists, with some compounds exhibiting potency in the nanomolar range. nih.gov Compound 8d from this series showed an EC50 of 112 nM. nih.gov

Regarding opioid receptors, these G-protein coupled receptors are modulated by a variety of ligands. youtube.comyoutube.com Opioid receptor activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a dampening of neuronal signals. youtube.comyoutube.com While direct studies on 6-methoxy-2-methyl-2H-pyran-3(6H)-one are lacking, the diverse receptor interactions of other heterocyclic compounds suggest a potential area for future investigation.

Interactive Table: Receptor Activity of Pyranone Analogs

Compound Class Receptor Target Compound Example Binding Affinity (Ki) Functional Activity (EC50) Reference
Cannabinol Derivative Cannabinoid Receptor 1 (CB1) DMH homolog of 11-hydroxycannabinol 100 ± 50 pM 56.2 ± 4.2 pM lumirlab.com
Cannabinol Derivative Cannabinoid Receptor 2 (CB2) DMH homolog of 11-hydroxycannabinol 200 ± 40 pM 207.5 ± 27.8 pM lumirlab.com
N-aryl-2-pyridone-3-carboxamide Cannabinoid Receptor 2 (CB2) Compound 8d - 112 nM nih.gov

Influence on Metabolic Pathways

The influence of pyranone compounds on metabolic pathways is an emerging area of research. The diverse biological activities of these compounds suggest that they may interact with various metabolic processes within the cell.

Some studies have indicated that pyranone derivatives can affect key signaling pathways that regulate cellular metabolism. For example, certain 2-pyrone derivatives have been shown to exert anti-leukemic effects by influencing the MAPK and PI3 kinase pathways. nih.gov These pathways are crucial for regulating cell proliferation, survival, and apoptosis. nih.gov Specifically, one pyrone compound was found to down-regulate the expression of p-Akt, p-Raf, and p-PDK in the PI3 kinase pathway, while activating the MAPK pathway. nih.gov

Furthermore, the biosynthesis of α-pyrones is linked to polyketide synthase (PKS) pathways, which are involved in the production of a wide array of secondary metabolites in fungi, bacteria, and plants. researchgate.net These pathways utilize simple acyl-CoA precursors to generate complex natural products, indicating a fundamental link between pyranone structures and primary metabolic building blocks. researchgate.net The structural similarity of pyranones to intermediates in various metabolic pathways suggests the potential for these compounds to act as modulators of cellular metabolism. However, detailed studies elucidating the specific effects of this compound on metabolic pathways are not currently available.

Applications in Advanced Organic Synthesis and Materials Science

6-Methoxy-2-methyl-2H-pyran-3(6H)-one as a Chiral Building Block

The chiral nature of this compound, stemming from the stereocenters within its dihydropyranone ring, makes it an attractive chiral building block in asymmetric synthesis. Chiral pyranone frameworks are recognized as versatile starting materials for the enantioselective synthesis of a wide range of natural products and biologically active compounds. researchgate.netmdpi.com The strategic placement of the methoxy (B1213986) and methyl groups on the pyranone ring allows for diastereoselective manipulations, enabling the synthesis of specific stereoisomers of target molecules. This control over stereochemistry is crucial in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its three-dimensional arrangement.

The development of stereoselective, metal-free ring-expansion reactions of monocyclopropanated furans has provided a scalable method to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This approach highlights the utility of pyran-based structures as versatile building blocks for compounds with potential applications in drug synthesis. nih.gov

Precursor for the Synthesis of Bioactive Molecules

The pyranone core is a common motif in numerous biologically active natural products. Consequently, synthetic derivatives of this compound are actively explored as precursors for novel therapeutic agents. Research has demonstrated that derivatives of 2H-pyran-3(6H)-ones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a closely related compound, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, has shown a minimum inhibitory concentration (MIC) of 1.56 micrograms/mL against Staphylococcus aureus. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents.

Furthermore, various pyranone derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.netfrontiersin.org The structural features of the pyranone ring can be modified to interact with specific biological targets, leading to cytotoxic effects against cancer cell lines. The versatility of the pyranone structure allows for the synthesis of a wide array of derivatives, increasing the potential for discovering compounds with significant therapeutic value. researchgate.net

Role in the Synthesis of Carbohydrate Mimetics

Carbohydrate mimetics, molecules that mimic the structure and function of natural carbohydrates, are of significant interest in medicinal chemistry for their potential to interfere with biological processes involving carbohydrate recognition. The dihydropyranone structure present in this compound serves as a suitable scaffold for the synthesis of these mimetics.

The Hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, including those derived from carbohydrates, provides efficient access to functionalized 2,3-dihydro-4H-pyran-4-ones. reading.ac.ukresearchgate.net This methodology is particularly valuable for creating C-linked disaccharide and C-linked aza-disaccharide mimetics, which are of current therapeutic interest. reading.ac.ukresearchgate.net The rapid and diastereoselective nature of this reaction makes it a powerful tool for generating libraries of carbohydrate mimetics for biological screening. reading.ac.ukresearchgate.net Additionally, DNA-programmed lipid nanoreactors have been utilized for the synthesis of carbohydrate mimetics, demonstrating the versatility of synthetic platforms in creating these complex molecules. nih.govnih.gov

Utility in the Construction of Complex Organic Architectures

The reactivity of the pyranone ring system in this compound allows for its use as a foundational element in the construction of more complex organic architectures. The synthesis of pyranoxanthones, a class of compounds with a broad range of pharmacological activities, exemplifies this utility. nih.gov For instance, the methylation of macluraxanthone, a naturally occurring pyranoxanthone, yields its methoxy analog, 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. nih.govresearchgate.net This transformation highlights how the pyranone core can be integrated into larger, polycyclic systems. The synthesis of various pyranone derivatives through multicomponent reactions further underscores their role as versatile building blocks for diverse heterocyclic compounds. researchgate.netmdpi.com

Research into Potential Applications in Agricultural Chemicals

The biological activity of pyranone derivatives extends to the agricultural sector, with research exploring their potential as herbicides and fungicides. The structural similarities of some pyranone derivatives to natural phytotoxins have prompted investigations into their herbicidal properties. For instance, 6-pentyl-2H-pyran-2-one has demonstrated antifungal activity against a broad range of plant pathogenic fungi. mdpi.com

A new antifungal compound, viridepyronone, identified as 6-(4-oxopentyl)-2H-pyran-2-one, has shown good antifungal activity against Sclerotium rolfsii, a plant pathogen. nih.govacs.org Furthermore, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, have exhibited significant herbicidal activity. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel and effective agricultural chemicals. The table below summarizes the herbicidal activity of some pyrido[2,3-d]pyrimidine derivatives against various plant species.

CompoundLettuceField MustardBentgrassWheat
2a 1241
2b 1241
2c 1241
2d 1241
2e 1241
2f 1241
2g 1241
2h 1241
2i 1241
2j 1241
2k 1241
2l 1241
2m 1241
2n 1241
2o 1241
Herbicidal activity is rated on a scale of 0 (no effect) to 5 (complete inhibition of germination) at a concentration of 1 mM. nih.gov

Exploration as a Precursor for Polymers and Materials with Tailored Properties

The reactivity of the pyranone ring also lends itself to the development of novel polymers and materials. The incorporation of pyranone derivatives into polymer backbones can impart unique thermal, optical, and electrochemical properties to the resulting materials.

Research has shown that 2-pyranone derivatives containing bithienyl motifs can be electropolymerized to form conducting polymers. researchgate.net These polymers exhibit remarkable stability during both n- and p-doping processes, making them suitable for applications in energy storage and generation, such as in supercapacitors and battery electrodes. researchgate.net The ability to functionalize the pyranone ring allows for the fine-tuning of the polymer's properties, opening up possibilities for creating materials with tailored characteristics for specific applications. The synthesis of conjugated 4-pyrone derivatives through the functionalization of the pyrone side chain further expands the potential for creating novel materials, including fluorophores. mdpi.com

Theoretical and Computational Chemistry Approaches to 6 Methoxy 2 Methyl 2h Pyran 3 6h One

Density Functional Theory (DFT) for Vibrational Spectrum Analysis and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.org It has become a crucial tool alongside experimental chemistry for exploring the physical and chemical properties of organic compounds. physchemres.org For a molecule like 6-methoxy-2-methyl-2H-pyran-3(6H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to predict its optimized molecular geometry and vibrational frequencies. nih.gov

Illustrative DFT Vibrational Assignments for a Pyranone Structure This table is a representative example of data that would be generated from a DFT analysis and does not represent experimentally verified data for this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment Description
ν(C=O)~1710-1740Carbonyl group stretching
ν(C=C)~1630-1660Alkene C=C bond stretching
νas(C-O-C)~1230-1270Asymmetric C-O-C stretching in the pyran ring
νs(C-O-C)~1050-1100Symmetric C-O-C stretching in the pyran ring
ν(O-CH₃)~2830-2860Methoxy (B1213986) C-H symmetric stretching
δ(CH₃)~1440-1470Methyl group bending

Molecular Orbital Calculations and Energy Optimization Studies

Molecular orbital (MO) theory provides a detailed picture of the electronic behavior within a molecule. wisc.edu A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive.

Before these properties can be accurately calculated, the molecule's geometry must be optimized. uwosh.edu Energy optimization calculations systematically alter the molecule's structure to find the arrangement with the minimum possible energy, representing its most stable conformation. wisc.edu From this optimized structure, various quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. physchemres.org

Illustrative Quantum Chemical Descriptors from MO Calculations This table shows representative quantum chemical descriptors that would be derived from molecular orbital calculations. The values are hypothetical.

Parameter Description Illustrative Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)E_LUMO - E_HOMO5.3 eV
Ionization Potential (I)-E_HOMO6.5 eV
Electron Affinity (A)-E_LUMO1.2 eV
Electronegativity (χ)(I + A) / 23.85 eV
Chemical Hardness (η)(I - A) / 22.65 eV

Computational Prediction of Biological Activity Profiles

In the early stages of drug discovery, computational tools can predict the likely biological activities of a compound based on its chemical structure. This process relies on Structure-Activity Relationship (SAR) analysis, which compares the new molecule to a large database of compounds with known activities. genexplain.com

One prominent tool for this purpose is the PASS (Prediction of Activity Spectra for Substances) software. zenodo.orgbmc-rm.org By inputting the 2D structure of a compound like this compound, PASS can predict thousands of potential biological activities. bmc-rm.orggenexplain.com The output is a list of activities, each with a calculated probability of the compound being active (Pa) and inactive (Pi). genexplain.com Activities where Pa is greater than Pi are considered possible for the compound, with a higher Pa value suggesting a greater likelihood. genexplain.com This allows researchers to identify promising pharmacological effects, potential mechanisms of action, and even possible toxic effects, helping to guide further experimental investigation and reduce the time and cost of drug development. zenodo.orgbmc-rm.org

Illustrative PASS Prediction Output This table is a hypothetical example of a PASS prediction result for a small organic molecule, demonstrating the output format.

Predicted Biological Activity Pa (Prob. Active) Pi (Prob. Inactive)
Anti-inflammatory0.7850.012
CYP2D6 inhibitor0.7100.035
Antifungal0.6540.041
Antibacterial0.5980.097
Hepatoprotective0.5210.150
Antiviral0.4500.210

Future Research Directions and Unexplored Avenues for 6 Methoxy 2 Methyl 2h Pyran 3 6h One

Development of Novel and Highly Stereoselective Synthetic Methodologies

The synthesis of enantioenriched pyranones is crucial for their application as intermediates in the creation of natural products and compound libraries. nih.gov Future research should prioritize the development of novel, highly stereoselective synthetic routes to 6-methoxy-2-methyl-2H-pyran-3(6H)-one. Current one-pot methods, which involve the asymmetric alkylation of 2-furfurals followed by an Achmatowicz reaction, have shown success in producing various pyranones with high enantioselectivity. nih.gov A key area for future work would be the adaptation and optimization of these protocols specifically for the synthesis of the title compound, potentially leading to higher yields and even greater stereocontrol.

Another promising avenue is the exploration of ring-expansion strategies. A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce dihydro-2H-pyran derivatives. nih.gov Investigating similar methodologies, perhaps starting from a suitably substituted cyclopropanated furan (B31954), could provide a novel and efficient pathway to this compound. Such methods offer the advantages of versatility, scalability, and potentially more environmentally benign conditions. nih.gov

Further research could also focus on leveraging carbohydrate-derived sugar enones as starting materials. These have been employed for the asymmetric synthesis of a variety of molecules and could serve as versatile building blocks for the construction of the target pyranone with high stereoselectivity. researchgate.net

Comprehensive Mechanistic Understanding of Complex Pyranone Rearrangements

A deeper, more comprehensive mechanistic understanding of complex pyranone rearrangements is essential for controlling reaction outcomes and designing new synthetic strategies. The Achmatowicz rearrangement, a key reaction in the synthesis of pyranones from furan derivatives, warrants further investigation, particularly for substrates leading to compounds like this compound. nih.govtubitak.gov.tr While the general mechanism is known, subtle substrate-dependent variations can significantly impact yield and selectivity.

Future studies should also focus on other potential rearrangements. For instance, thermally induced rearrangements of highly functionalized pyranone precursors have been observed, and a detailed mechanistic understanding, supported by kinetic data from techniques like ¹H NMR studies, could be invaluable. acs.org Acid-mediated processes are another area of interest; investigations have shown that oxocarbenium formation can be a critical mechanistic event that sometimes prevents other desired transformations, such as the formation of oxidopyrylium intermediates. researchgate.net A thorough study of the acid-mediated behavior of this compound and its precursors could unlock new synthetic pathways or explain existing challenges. Density Functional Theory (DFT) has been used to investigate the mechanisms of similar reactions, such as kojic acid-type cycloadditions, confirming preferred pathways and could be applied here. researchgate.net

Advanced Derivatization Strategies for Enhanced Biological Activity and Selectivity

The pyranone scaffold is a core structural motif in a vast number of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial and antiviral to anticancer. ekb.egarabjchem.orgresearchgate.netnih.gov A significant future research direction is the application of advanced derivatization strategies to this compound to create libraries of new compounds with enhanced biological activity and selectivity.

Given that it is a highly functionalized molecule, it presents multiple reactive sites for modification. tubitak.gov.trresearchgate.net Strategies could include:

Fused Heterocycles: The synthesis of fused pyrano[2,3-b]pyridine derivatives has yielded compounds with significant antimicrobial activity. ekb.egekb.eg Applying similar cyclo-condensation reactions to derivatives of this compound could generate novel fused systems with unique pharmacological profiles.

Substitution at Various Positions: The introduction of different substituents at the C-2 position has been shown to influence the antimicrobial activity of 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.net A systematic exploration of various alkyl and aryl groups at the C-2 position of the title compound, as well as modifications to the methoxy (B1213986) group at C-6, could lead to the discovery of potent and selective therapeutic agents.

Spirocyclic Compounds: The creation of spiro heterocycles combining pyran, isatin, and pyridine (B92270) moieties has resulted in compounds with effective antibacterial and antifungal properties. ekb.egekb.eg Exploring the synthesis of spirocyclic derivatives of this compound is a promising strategy for developing new bioactive molecules.

The biological activities of these new derivatives could be screened against a wide range of targets, including various bacteria, fungi, and cancer cell lines. ekb.egekb.eg

Exploration of New Catalytic Systems for Efficient Pyranone Synthesis

The development of efficient catalytic systems is paramount for the sustainable and economical synthesis of pyranones. Future research should focus on discovering and optimizing new catalysts for the synthesis of this compound and its analogs. While various metals have been employed, there is considerable room for improvement in terms of catalyst loading, reaction conditions, and substrate scope.

Some promising areas for exploration include:

Ruthenium Catalysis: Cationic ruthenium(II) catalysts have been shown to effectively promote the oxidative annulation of alkynes with acrylic acid derivatives to form 2-pyrones. nih.gov Similarly, ruthenium-catalyzed three-component cascade reactions have been developed for pyranone synthesis. organic-chemistry.orgorganic-chemistry.org Further investigation into Ru-based systems could lead to highly efficient methods for constructing the specific pyranone core.

Nickel Catalysis: Nickel(0) catalysts have been used for the [2+2+2] cycloaddition of diynes and CO₂ to produce pyrones under mild conditions. nih.gov Exploring the applicability of this methodology for the target compound could provide a novel synthetic route.

Rhodium and Gold Catalysis: Rhodium catalysts have been used for the dehydrogenative coupling of maleic acids with alkynes, while gold catalysts have been employed in coupling reactions to yield complex α-pyrones. acs.org

Organocatalysis: Isothiourea-mediated cascade sequences have been successfully used for the synthesis of 2-pyrones, offering a metal-free alternative. nih.gov Developing organocatalytic systems for the asymmetric synthesis of this compound is a particularly attractive goal.

A summary of potential catalytic approaches is presented below.

Catalyst TypeReactionPotential Advantages
Ruthenium Oxidative annulation; Cascade reactions nih.govorganic-chemistry.orgHigh efficiency, atom economy
Nickel [2+2+2] cycloaddition with CO₂ nih.govMild conditions, use of CO₂
Rhodium Dehydrogenative coupling acs.orgAccess to variously substituted pyrones
Gold Cascade coupling reactions acs.orgSynthesis of complex α-pyrones
Organocatalysts Michael addition/lactonization cascade nih.govMetal-free, potential for asymmetry

In-depth Computational Modeling for Reaction Prediction and Rational Design of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and reactions. mdpi.com In-depth computational modeling represents a critical future research direction for this compound. The application of methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into the compound's properties and reactivity. mdpi.comnih.gov

Key areas for computational investigation include:

Reaction Mechanism and Prediction: Computational modeling can be used to elucidate the mechanisms of complex rearrangements and catalytic cycles involved in pyranone synthesis. mdpi.com This understanding can help predict reaction outcomes, identify key intermediates, and optimize reaction conditions for higher yields and selectivity.

Rational Design of Derivatives: By calculating properties such as electronic structure, reactivity descriptors, and intermolecular interaction potentials, computational models can guide the rational design of new derivatives with enhanced biological activity. mdpi.comnih.gov For example, molecular docking and MD simulations can be used to predict the binding modes of pyranone derivatives within the active sites of target proteins, helping to prioritize candidates for synthesis and biological testing. nih.gov

Spectroscopic Analysis: Theoretical calculations of parameters like NMR chemical shifts can be compared with experimental data to confirm the structures of newly synthesized compounds. nih.gov

The integration of these computational approaches with experimental work will undoubtedly accelerate the pace of research and lead to a more efficient discovery process. mdpi.com

Further Investigation of Pyranone Scaffolds in Emerging Material Science Innovations

While the biological activity of pyranones is well-documented, their potential in material science remains a largely unexplored frontier. The unique structural and electronic properties of the pyranone scaffold suggest that it could be a valuable building block for novel materials. researchgate.net Future research should investigate the incorporation of this compound and its derivatives into advanced materials.

Potential applications include:

Fluorescent Materials: Fused pyranone systems, such as coumarins, exhibit interesting photophysical properties and have been used to develop fluorescent chemosensors for molecular imaging and bio-labeling. researchgate.net Investigating the fluorescence properties of the title compound and its derivatives could lead to new probes for biological systems or components for organic light-emitting diodes (OLEDs).

Polymers: The reactive handles on the pyranone ring could be used to incorporate the scaffold into polymer backbones or as pendant groups. acs.org This could lead to new polymers with tailored optical, electronic, or thermal properties. The field of conducting polymers, for instance, is actively explored for applications in tissue engineering and could potentially incorporate novel scaffolds. nih.gov

Advanced Scaffolds: In tissue engineering, various materials, including graphene-based structures, are used to create scaffolds that support cell growth and differentiation. rsc.org While a direct application is speculative, the functional groups on pyranone derivatives could be used to modify the surfaces of such scaffolds to enhance biocompatibility or direct cell behavior.

The exploration of pyranone scaffolds in material science is a high-risk, high-reward area that could yield significant innovations in fields ranging from electronics to biomedicine. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-2-methyl-2H-pyran-3(6H)-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation or methoxylation of pyranone derivatives. For example, sodium methylate in methanol can catalyze methoxy group introduction at the 6-position, as seen in analogous pyrimidinone syntheses . Optimize reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products like over-alkylated species. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Expect signals for the methoxy group (δ ~3.3–3.5 ppm, singlet) and methyl substituents (δ ~1.8–2.1 ppm). The pyranone ring protons resonate between δ 5.5–6.5 ppm, with splitting patterns reflecting substitution positions .
  • MS : Electron ionization (EI) typically shows a molecular ion peak at m/z 140.14 (C7H8O3). Fragmentation patterns include loss of CO (28 amu) and methoxy groups (31 amu) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the lactone ring. Avoid prolonged exposure to moisture or basic conditions, which can lead to ring-opening reactions. Stability assays (HPLC or TLC) under accelerated degradation conditions (e.g., 40°C/75% RH) are recommended for long-term studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., IR carbonyl stretching vs. X-ray crystallography) be resolved for this compound?

  • Methodology :

  • IR : The carbonyl stretch (C=O) typically appears at ~1700–1750 cm<sup>−1</sup>. Deviations may arise from crystal packing effects or hydrogen bonding.
  • X-ray Crystallography : Resolve ambiguities by determining the exact bond lengths and angles. For example, the C=O bond length in the pyranone ring should be ~1.21 Å, consistent with lactone structures .
  • Cross-validate with computational methods (DFT calculations) to correlate experimental and theoretical vibrational frequencies .

Q. What strategies are effective for separating enantiomers or diastereomers of structurally related pyranones?

  • Methodology :

  • Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol.
  • Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to enhance resolution in NMR or HPLC .
  • Crystallization : Exploit differences in solubility using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology :

  • Diels-Alder : The electron-withdrawing methoxy group activates the pyranone as a dienophile. Monitor reaction rates under varying temperatures (e.g., 25–80°C) and solvents (e.g., dichloromethane vs. THF).
  • Nucleophilic Additions : The α,β-unsaturated lactone reacts preferentially at the β-position. Use kinetic studies (e.g., UV-Vis spectroscopy) to compare reactivity with substituted pyranones .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antimicrobial or enzyme inhibition?

  • Methodology :

  • Antimicrobial Assays : Conduct broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric assays. Compare IC50 values with known inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.